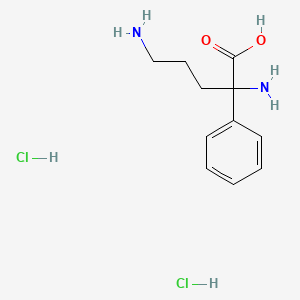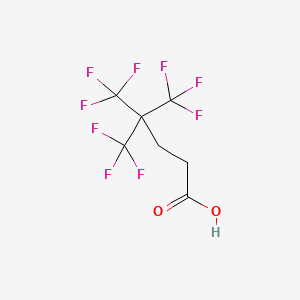
2-(2-Amino-3-methylphenyl)propan-2-ol
概要
説明
“2-(2-Amino-3-methylphenyl)propan-2-ol” is an organic compound with the molecular formula C10H15NO . It is also known as Benzenemethanol, 2-amino-a,a,3-trimethyl .
Molecular Structure Analysis
The molecular weight of “2-(2-Amino-3-methylphenyl)propan-2-ol” is 165.2322 . The InChI code for this compound is provided by Sigma-Aldrich .科学的研究の応用
Pharmaceutical Development
2-(2-Amino-3-methylphenyl)propan-2-ol: has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating medications for conditions such as inflammation, pain management, and neurological disorders .
Cancer Research
This compound is being investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. Researchers are focusing on its ability to target specific cancer cell lines, potentially leading to more effective and less toxic cancer therapies .
Neuroprotective Agents
In the field of neurology, 2-(2-Amino-3-methylphenyl)propan-2-ol is being studied for its neuroprotective effects. It has been found to protect neurons from oxidative stress and other forms of damage, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The compound exhibits significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Research has shown that 2-(2-Amino-3-methylphenyl)propan-2-ol possesses antimicrobial properties. It can inhibit the growth of various bacterial and fungal strains, making it useful in the development of new antibiotics and antifungal agents. This is particularly important in the fight against antibiotic-resistant bacteria .
Cardiovascular Research
The compound is also being explored for its cardiovascular benefits. It has been found to have vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular conditions. Researchers are investigating its potential to improve heart health and prevent cardiovascular diseases .
Cosmetic Applications
In the cosmetic industry, 2-(2-Amino-3-methylphenyl)propan-2-ol is being studied for its potential use in skincare products. Its anti-inflammatory and antimicrobial properties make it a valuable ingredient in formulations aimed at treating acne and other skin conditions. Additionally, its antioxidant properties can help in protecting the skin from damage caused by free radicals .
Environmental Applications
Lastly, this compound is being researched for its environmental applications, particularly in the field of pollution control. It can be used in the development of materials that capture and neutralize pollutants, contributing to cleaner air and water. This application is crucial in addressing environmental challenges and promoting sustainability .
These diverse applications highlight the versatility and potential of 2-(2-Amino-3-methylphenyl)propan-2-ol in various fields of scientific research. If you have any specific area you’d like to explore further, feel free to let me know!
Based on general research and scientific studies on similar compounds. Specific studies on 2-(2-Amino-3-methylphenyl)propan-2-ol may vary.
Safety and Hazards
The safety data sheet for a related compound, “2-(2-AMINOPHENYL)PROPAN-2-OL”, suggests that it may cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
特性
IUPAC Name |
2-(2-amino-3-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-5-4-6-8(9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOSKQNBXGHVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-3-methylphenyl)propan-2-ol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

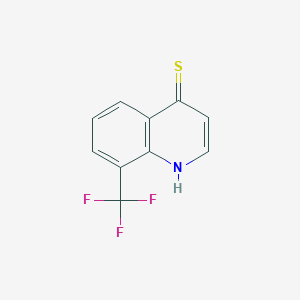
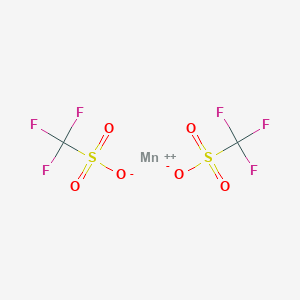
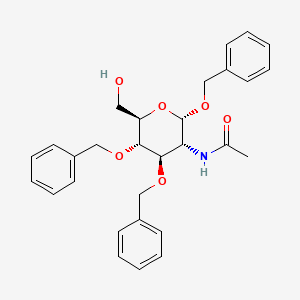
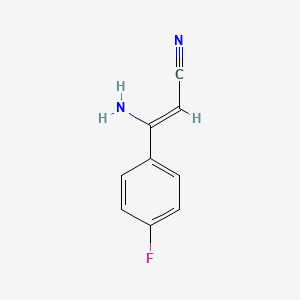
![Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate](/img/structure/B3042293.png)

![5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B3042297.png)
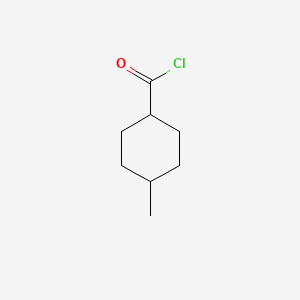
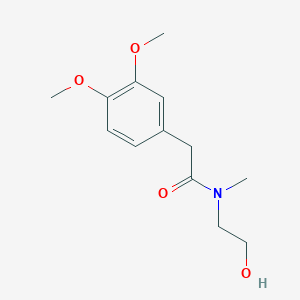
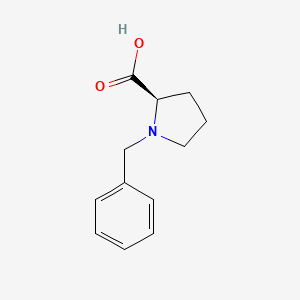
![tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate](/img/structure/B3042303.png)

